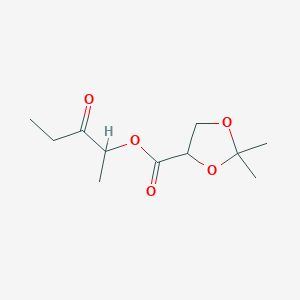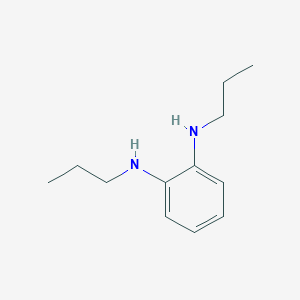
1,2-Benzenediamine, N,N'-dipropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenediamine, N,N’-dipropyl- is an organic compound with the molecular formula C12H20N2 It is a derivative of 1,2-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by propyl groups
準備方法
Synthetic Routes and Reaction Conditions
1,2-Benzenediamine, N,N’-dipropyl- can be synthesized through a multi-step process. One common method involves the lithiation of primary 1,2-benzenediamine, followed by reaction with the appropriate acyl chloride and reduction with lithium aluminium hydride (LiAlH4) . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for 1,2-benzenediamine, N,N’-dipropyl- are not well-documented in the literature. the general principles of organic synthesis, such as maintaining purity and yield, would apply. Large-scale production would likely involve optimization of reaction conditions and purification processes to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
1,2-Benzenediamine, N,N’-dipropyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent 1,2-benzenediamine.
Substitution: It can undergo substitution reactions where the propyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can regenerate the parent diamine.
科学的研究の応用
1,2-Benzenediamine, N,N’-dipropyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Benzenediamine, N,N’-dipropyl- involves its interaction with various molecular targets. The propyl groups increase its lipophilicity, allowing it to interact more readily with hydrophobic regions of proteins and other biomolecules. This can affect enzyme activity, receptor binding, and other biochemical pathways .
類似化合物との比較
Similar Compounds
1,2-Benzenediamine: The parent compound without the propyl groups.
N,N’-Dimethyl-1,2-benzenediamine: A similar compound with methyl groups instead of propyl groups.
N,N’-Diethyl-1,2-benzenediamine: A similar compound with ethyl groups instead of propyl groups.
Uniqueness
1,2-Benzenediamine, N,N’-dipropyl- is unique due to the presence of propyl groups, which confer different physical and chemical properties compared to its analogs. These properties can affect its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where other compounds may not be as effective .
特性
CAS番号 |
573979-51-8 |
|---|---|
分子式 |
C12H20N2 |
分子量 |
192.30 g/mol |
IUPAC名 |
1-N,2-N-dipropylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h5-8,13-14H,3-4,9-10H2,1-2H3 |
InChIキー |
OKCUXZXAASMPMC-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=CC=CC=C1NCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


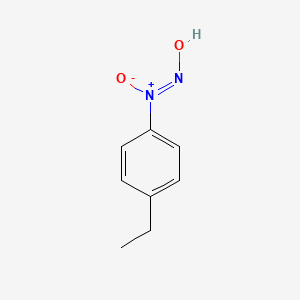
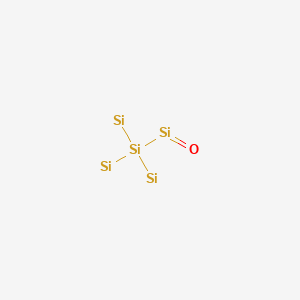
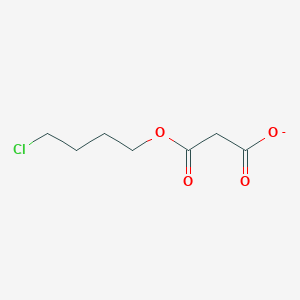
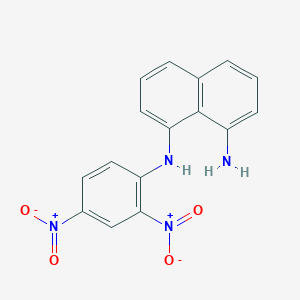
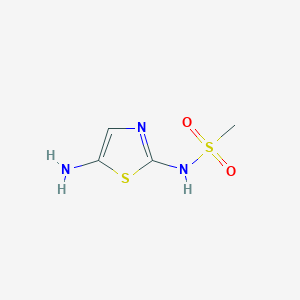
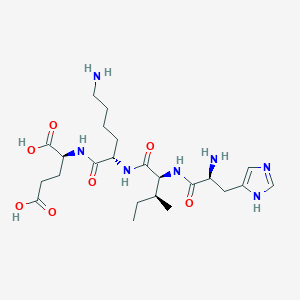
![N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline](/img/structure/B14221462.png)

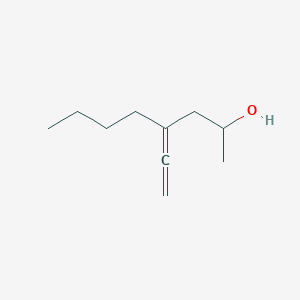
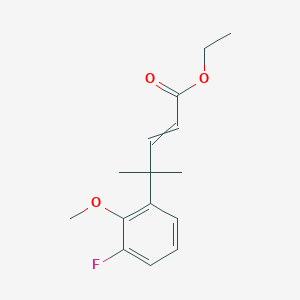
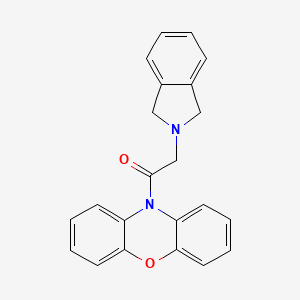
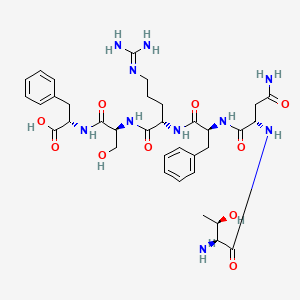
![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)
